Milbemectin

Description

Properties

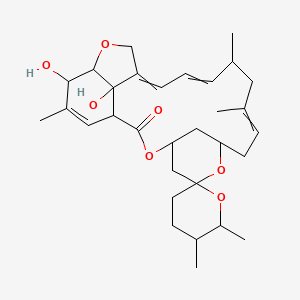

IUPAC Name |

21,24-dihydroxy-5',6',11,13,22-pentamethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H44O7/c1-18-7-6-8-23-17-35-28-27(32)21(4)14-26(31(23,28)34)29(33)36-25-15-24(10-9-19(2)13-18)38-30(16-25)12-11-20(3)22(5)37-30/h6-9,14,18,20,22,24-28,32,34H,10-13,15-17H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLBGSRMUSVULIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CC3CC(O2)CC=C(CC(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)C)OC1C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H44O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

528.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Flash Point |

43 °C (Closed cup) /Ultiflora Miticide/ | |

| Details | Gowan Company LLC; Technical MSDS's on Ultiflora p.2 (1/10/2007). Available from, as of February 22, 2008: https://www.gowanco.com/default.aspx | |

| Record name | MILBEMECTIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7604 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Milbemycin A3: In methanol 64.8, ethanol 41.9, acetone 66.1, n-hexane 1.4, benzene 143.1, ethyl acetate 69.5 (all in g/L, 20 °C). Milbemycin A4: In methanol 458.8, ethanol 234.0, acetone 365.3, n-hexane 6.5, benzene 524.2, ethyl acetate 320.4 (all in g/L, 20 °C)., Milbemycin A3: In water 0.88 ppm (20 °C). Milbemycin A4: In water 7.2 ppm (20 °C) | |

| Details | Tomlin CDS, ed; Milbemectin. In: The e-Pesticide Manual, 13th ed Ver 3.1 (2004-05). Surrey UK, British Crop Protection Council. | |

| Record name | MILBEMECTIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7604 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.1270 (Milbemycin A3); 1.1265 (Milbemycin A4), both at 25 °C | |

| Details | Tomlin CDS, ed; Milbemectin. In: The e-Pesticide Manual, 13th ed Ver 3.1 (2004-05). Surrey UK, British Crop Protection Council. | |

| Record name | MILBEMECTIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7604 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

9.8X10-11 mm Hg at 20 °C | |

| Details | Tomlin CDS, ed; Milbemectin. In: The e-Pesticide Manual, 13th ed Ver 3.1 (2004-05). Surrey UK, British Crop Protection Council. | |

| Record name | MILBEMECTIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7604 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White, crystalline powder (Technical grade) | |

CAS No. |

51596-10-2, 122666-95-9 | |

| Record name | Milbemycin B, 5-O-demethyl-28-deoxy-6,28-epoxy-25-methyl-, (6R,25R) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MILBEMECTIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7604 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

212-215 °C | |

| Details | Tomlin CDS, ed; Milbemectin. In: The e-Pesticide Manual, 13th ed Ver 3.1 (2004-05). Surrey UK, British Crop Protection Council. | |

| Record name | MILBEMECTIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7604 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Milbemectin's Mechanism of Action on Glutamate-Gated Chloride Channels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Milbemectin, a macrocyclic lactone anthelmintic, exerts its potent activity by targeting glutamate-gated chloride channels (GluCls) in invertebrates. These channels, which are ligand-gated ion channels, are crucial for neurotransmission in nematodes and arthropods. This technical guide provides an in-depth exploration of the molecular mechanism of action of this compound on GluCls, summarizing key quantitative data, detailing experimental protocols used for its study, and visualizing the involved signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and the study of anthelmintic resistance.

Introduction

Glutamate-gated chloride channels (GluCls) are a family of ionotropic receptors found exclusively in invertebrates.[1][2] They are members of the Cys-loop superfamily of ligand-gated ion channels and play a critical role in mediating inhibitory neurotransmission in response to the neurotransmitter L-glutamate.[1][2] Upon activation by glutamate (B1630785), GluCls open to allow the influx of chloride ions, leading to hyperpolarization of the postsynaptic membrane and subsequent inhibition of neuronal signaling and muscle contraction.[1] This essential physiological role in invertebrates, coupled with their absence in vertebrates, makes GluCls an ideal target for the development of selective anthelmintics and insecticides.[3]

The macrocyclic lactones, including the milbemycin and avermectin (B7782182) classes of compounds, are among the most effective anthelmintics available.[1] this compound, a key member of the milbemycin class, and the closely related ivermectin, an avermectin, share a common mechanism of action centered on their interaction with GluCls.[4] These compounds act as positive allosteric modulators of GluCls and, at higher concentrations, can directly gate the channel.[4] This results in a prolonged and essentially irreversible opening of the chloride channel, leading to a sustained hyperpolarization of nerve and muscle cells, ultimately causing flaccid paralysis and death of the parasite.[1]

Understanding the precise molecular interactions between this compound and GluCls is paramount for the development of new anthelmintics and for combating the growing threat of drug resistance. This guide will delve into the quantitative aspects of this interaction, the experimental methodologies used to elucidate it, and the underlying molecular pathways.

Quantitative Analysis of this compound-GluCl Interaction

The potency of this compound and the related compound ivermectin on GluCls has been quantified through various electrophysiological and biochemical assays. The half-maximal effective concentration (EC50) and the dissociation constant (Kd) are key parameters used to describe the activity of these compounds. The following tables summarize the available quantitative data for the effects of this compound and ivermectin on different GluCl subtypes from various invertebrate species.

| Compound | GluCl Subunit | Species | Assay Type | EC50 | Reference |

| Milbemycin A4 | TuGluCl3 (wild-type) | Tetranychus urticae | Two-Electrode Voltage Clamp | Elicited sustained currents | [No specific EC50 value provided in the search result] |

| Milbemycin A4 | TuGluCl3 (G326E mutant) | Tetranychus urticae | Two-Electrode Voltage Clamp | Abolished agonistic activity | [No specific EC50 value provided in the search result] |

| Ivermectin | HcGluClα3B | Haemonchus contortus | Two-Electrode Voltage Clamp | ~0.1 ± 1.0 nM | [4][5] |

| Ivermectin | GluClcryst | Caenorhabditis elegans | Radioligand Binding (SPA) | 18.5 nM | [6] |

| Compound | GluCl Subunit | Species | Assay Type | Kd | Reference |

| Ivermectin | HcGluClα3B (wild-type) | Haemonchus contortus | Radioligand Binding | 0.35 ± 0.1 nM | [4][5] |

| Ivermectin | HcGluClα3B (L256F mutant) | Haemonchus contortus | Radioligand Binding | 2.26 ± 0.78 nM | [4][5] |

Experimental Protocols

The study of this compound's action on GluCls relies on a combination of molecular biology, electrophysiology, and biochemistry techniques. The following sections provide detailed methodologies for the key experiments cited in the literature.

Two-Electrode Voltage Clamp (TEVC) in Xenopus laevis Oocytes

This technique is instrumental for characterizing the functional properties of ion channels expressed in a heterologous system.

Objective: To measure the ion currents flowing through GluCls in response to the application of glutamate and this compound.

Materials:

-

Mature female Xenopus laevis frogs

-

Collagenase solution (e.g., 2 mg/mL in Ca2+-free OR2 solution)

-

OR2 solution (82.5 mM NaCl, 2 mM KCl, 1 mM MgCl2, 5 mM HEPES, pH 7.5)

-

ND96 solution (96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.5) supplemented with 50 µg/mL gentamicin.

-

cRNA encoding the GluCl subunit of interest

-

Microinjection apparatus

-

TEVC setup (amplifier, micromanipulators, recording chamber, perfusion system)

-

Glass microelectrodes (filled with 3 M KCl, resistance 0.5-5 MΩ)

-

Recording solutions (ND96) containing varying concentrations of L-glutamate and this compound.

Procedure:

-

Oocyte Preparation: Surgically remove a lobe of ovary from an anesthetized Xenopus laevis frog. Incubate the ovarian follicles in collagenase solution for 1-2 hours with gentle agitation to defolliculate the oocytes. Manually select stage V-VI oocytes and store them in ND96 solution at 16-18°C.

-

cRNA Injection: Inject each oocyte with 50 nL of cRNA solution (typically 10-50 ng) encoding the desired GluCl subunit(s). Incubate the injected oocytes for 2-7 days at 16-18°C to allow for channel expression.

-

Electrophysiological Recording:

-

Place an oocyte in the recording chamber and perfuse with ND96 solution.

-

Impale the oocyte with two microelectrodes, one for voltage recording and one for current injection.

-

Clamp the oocyte membrane potential to a holding potential of -60 mV to -80 mV.

-

Apply test compounds (L-glutamate, this compound) by switching the perfusion solution.

-

Record the resulting currents using the TEVC amplifier and data acquisition software.

-

-

Data Analysis: Measure the peak current amplitude for each compound concentration. Plot the normalized current response against the logarithm of the concentration and fit the data to the Hill equation to determine the EC50 and Hill coefficient.

Radioligand Binding Assay

This assay is used to determine the binding affinity of this compound (or a radiolabeled analog like ivermectin) to GluCls.

Objective: To quantify the binding of a radiolabeled ligand to GluCls expressed in cell membranes.

Materials:

-

Cell line expressing the GluCl of interest (e.g., HEK293 or Sf9 cells)

-

Cell lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, protease inhibitors, pH 7.4)

-

Radiolabeled ligand (e.g., [3H]-ivermectin)

-

Unlabeled competitor (cold ivermectin or this compound)

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4)

-

96-well filter plates with glass fiber filters (e.g., GF/C)

-

Vacuum filtration manifold

-

Scintillation counter and scintillation fluid

Procedure:

-

Membrane Preparation: Harvest cells expressing the GluCl. Homogenize the cells in ice-cold lysis buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Pellet the membranes by high-speed centrifugation (e.g., 20,000 x g for 30 minutes at 4°C). Resuspend the membrane pellet in assay buffer. Determine the protein concentration using a standard assay (e.g., BCA assay).

-

Binding Reaction:

-

In a 96-well plate, add a fixed amount of membrane protein (e.g., 10-50 µg) to each well.

-

For saturation binding, add increasing concentrations of the radiolabeled ligand.

-

For competition binding, add a fixed concentration of the radiolabeled ligand and increasing concentrations of the unlabeled competitor.

-

To determine non-specific binding, add a high concentration of the unlabeled competitor to a set of wells.

-

Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60-90 minutes) to reach equilibrium.

-

-

Filtration and Washing: Terminate the binding reaction by rapid vacuum filtration through the filter plates. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Dry the filters, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

For saturation binding, plot specific binding against the radioligand concentration and fit the data to a one-site binding model to determine the Kd and Bmax (maximum number of binding sites).

-

For competition binding, plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC50, from which the Ki (inhibitory constant) can be calculated.

-

Site-Directed Mutagenesis

This technique is employed to identify specific amino acid residues in the GluCl that are critical for this compound binding and channel modulation.

Objective: To introduce specific mutations into the GluCl cDNA to assess the impact of individual amino acid residues on this compound sensitivity.

Materials:

-

Plasmid DNA containing the wild-type GluCl cDNA

-

Mutagenic oligonucleotide primers containing the desired mutation

-

High-fidelity DNA polymerase (e.g., Pfu or Q5)

-

dNTPs

-

PCR thermocycler

-

DpnI restriction enzyme

-

Competent E. coli cells

-

DNA sequencing reagents

Procedure:

-

Primer Design: Design a pair of complementary oligonucleotide primers (25-45 bases) containing the desired mutation in the middle, with at least 10-15 bases of correct sequence on both sides. The primers should have a melting temperature (Tm) of ≥78°C and a GC content of at least 40%.

-

Mutagenesis PCR:

-

Set up a PCR reaction containing the plasmid DNA template, the mutagenic primers, dNTPs, and a high-fidelity DNA polymerase.

-

Perform PCR with a limited number of cycles (e.g., 12-18) to amplify the entire plasmid containing the desired mutation. The cycling conditions typically include an initial denaturation step, followed by cycles of denaturation, annealing, and extension.

-

-

DpnI Digestion: Digest the PCR product with DpnI. This enzyme specifically cleaves methylated and hemimethylated DNA, thereby digesting the parental (wild-type) template DNA, which was isolated from a dam+E. coli strain, leaving the newly synthesized, unmethylated mutant DNA intact.

-

Transformation: Transform the DpnI-treated DNA into competent E. coli cells.

-

Screening and Sequencing: Isolate plasmid DNA from individual bacterial colonies and sequence the GluCl gene to confirm the presence of the desired mutation and the absence of any other unintended mutations.

Signaling Pathways and Logical Relationships

The interaction of this compound with GluCls can be visualized as a signaling pathway that ultimately leads to the paralysis of the invertebrate.

This compound-Mediated GluCl Gating

Caption: this compound's interaction with the glutamate-gated chloride channel.

Experimental Workflow for Characterizing this compound's Effect

Caption: Workflow for studying this compound's effect on GluCls.

Conclusion

This compound's potent anthelmintic activity is a direct consequence of its interaction with invertebrate-specific glutamate-gated chloride channels. By acting as a positive allosteric modulator and direct agonist, this compound effectively locks these channels in an open state, leading to irreversible hyperpolarization and paralysis of the parasite. The quantitative data and experimental protocols detailed in this guide provide a framework for the continued investigation of this crucial drug-target interaction. A thorough understanding of the molecular mechanisms underpinning this compound's efficacy is essential for the rational design of novel anthelmintics and for the development of strategies to overcome the challenge of drug resistance. The ongoing research in this field, utilizing the described methodologies, will undoubtedly pave the way for the next generation of antiparasitic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Glutamate-gated Chloride Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PDB-101: Molecule of the Month: Glutamate-gated Chloride Receptors [pdb101.rcsb.org]

- 4. An Ivermectin-Sensitive Glutamate-Gated Chloride Channel from the Parasitic Nematode Haemonchus contortus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An ivermectin-sensitive glutamate-gated chloride channel from the parasitic nematode Haemonchus contortus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. X-ray structures of GluCl in apo states reveal gating mechanism of Cys-loop receptors - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Chemical Structures of Milbemectin A3 and A4

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structures of Milbemectin A3 and A4, two closely related macrolide compounds with significant insecticidal and acaricidal properties. This document details their structural features, relevant physicochemical data, and the methodologies employed for their isolation and characterization.

Introduction to Milbemectins

Milbemectins are a group of potent, broad-spectrum antiparasitic agents originally isolated from the fermentation broth of the soil bacterium Streptomyces hygroscopicus. The commercial product, known as this compound, is primarily a mixture of Milbemycin A3 and Milbemycin A4, typically in a ratio of approximately 30:70, respectively. These compounds are 16-membered macrocyclic lactones characterized by a unique spiroketal ring system, which is crucial for their biological activity. They exert their effect by potentiating glutamate (B1630785) and GABA (gamma-aminobutyric acid)-gated chloride channel opening in invertebrates, leading to paralysis and death of the target parasites.

Chemical Structures of this compound A3 and A4

The core chemical structure of this compound A3 and A4 is nearly identical, with the only difference being the substituent at the C-25 position. This compound A3 possesses a methyl group at this position, while this compound A4 has an ethyl group. This seemingly minor difference in their side chains can influence their biological activity and physical properties.

Milbemycin A3:

-

Systematic Name: (6R,25R)-5-O-demethyl-28-deoxy-6,28-epoxy-25-methylmilbemycin B

-

Chemical Structure: The structure is a complex macrocycle containing a spiroketal moiety.

Milbemycin A4:

-

Systematic Name: (6R,25R)-5-O-demethyl-28-deoxy-6,28-epoxy-25-ethylmilbemycin B

-

Chemical Structure: The structure is identical to Milbemycin A3 except for an ethyl group at the C-25 position instead of a methyl group.

Quantitative Data

The following table summarizes key quantitative data for this compound A3 and A4 for easy comparison.

| Property | This compound A3 | This compound A4 |

| Molecular Formula | C₃₁H₄₄O₇ | C₃₂H₄₆O₇ |

| Molecular Weight | 528.7 g/mol | 542.7 g/mol |

| CAS Number | 51596-10-2 | 51596-11-3 |

| Appearance | Solid | Solid |

| Solubility | Soluble in DMF, DMSO, Ethanol, Methanol (B129727).[1] | Soluble in DMF, DMSO, Ethanol, Methanol. |

| UV λmax | ~245 nm | ~245 nm |

Experimental Protocols

The isolation and purification of this compound A3 and A4 from fermentation cultures of Streptomyces species involve a multi-step process. The following is a generalized methodology based on established protocols.

Fermentation of Streptomyces hygroscopicus

-

Strain: A high-yield mutant strain of Streptomyces hygroscopicus is typically used.

-

Fermentation Medium: The composition of the fermentation medium is critical for optimal production. A typical medium may consist of a carbon source (e.g., sucrose, starch, fructose), a nitrogen source (e.g., soybean flour, yeast extract, meat extract), and various mineral salts (e.g., K₂HPO₄, MgSO₄·7H₂O, FeSO₄·7H₂O, CaCO₃). The carbon-to-nitrogen ratio can influence the relative production of A3 and A4.

-

Fermentation Conditions: The fermentation is carried out under submerged, aerobic conditions. Key parameters are carefully controlled, including temperature (typically 25-35°C), pH (around 7.0), dissolved oxygen levels (not less than 35%), and agitation. The fermentation is typically run for 300-360 hours.

Extraction of Milbemectins

Two primary methods are employed for the extraction of milbemectins from the fermentation broth: solvent extraction and supercritical fluid extraction.

Method 1: Solvent Extraction

-

Mycelium Separation: The bacterial mycelium is separated from the fermentation broth by filtration or centrifugation.

-

Extraction: The filter cake (mycelium) is extracted with an organic solvent such as acetone (B3395972) or ethyl acetate.

-

Concentration: The solvent is removed under reduced pressure (e.g., by distillation) to yield a crude extract.

-

Precipitation of Impurities: The crude extract is dissolved in a minimal amount of methanol and cooled to a low temperature (e.g., -20°C) to precipitate impurities, which are then removed by filtration.[2]

Method 2: Supercritical Fluid Extraction (SFE)

-

Mycelium Preparation: The separated mycelium is freeze-dried to obtain a dry powder.[2]

-

Supercritical CO₂ Extraction: The dried mycelium is packed into an extraction vessel and extracted with supercritical carbon dioxide.[2] Typical conditions range from 10 to 81 MPa and 35 to 80°C.[2]

-

Methanol Extraction of CO₂ Extract: The resulting supercritical CO₂ extract is then further extracted with a small amount of methanol to recover the milbemectins.[2] This method is noted for being environmentally friendly and efficient, particularly for broths with low milbemycin concentrations.[2]

Purification of this compound A3 and A4

The crude extract containing a mixture of this compound A3 and A4 is subjected to chromatographic purification to isolate the individual components.

-

Column Chromatography: A series of column chromatography steps are typically employed. Common stationary phases include silica (B1680970) gel, alumina, and Sephadex LH-20.[2]

-

Elution: A gradient elution system is often used to separate the closely related A3 and A4 analogues. For instance, a chloroform-tetrahydrofuran gradient may be used with a silica gel column.

Analytical Characterization

The purity and identity of the isolated this compound A3 and A4 are confirmed using various analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for quantifying the yield and purity of this compound A3 and A4. A C18 column is often used with a mobile phase consisting of a mixture of acetonitrile (B52724) and an aqueous buffer. Detection is typically performed using a UV detector at around 249 nm.

-

Mass Spectrometry (MS): Liquid chromatography-mass spectrometry (LC-MS) is used to confirm the molecular weight of each compound and to aid in structural elucidation by analyzing fragmentation patterns.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for the definitive structural characterization of this compound A3 and A4, confirming the connectivity of atoms and the stereochemistry of the molecules.

Logical Relationship Diagram

The following diagram illustrates the relationship between the parent compound class, the commercial mixture, and the individual A3 and A4 components.

Caption: Relationship between Milbemycins, this compound, and its A3/A4 components.

References

A Technical Guide to the Discovery and Fermentation of Milbemectin from Streptomyces hygroscopicus

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, fermentation, and biosynthesis of milbemectins, a class of potent macrocyclic lactone antiparasitic agents, from the actinomycete Streptomyces hygroscopicus. The document details the key scientific principles and methodologies, from the initial isolation of the producing organism to the intricacies of its fermentation and the regulatory networks governing production.

Discovery and Isolation of the Producing Organism

Milbemectins were first isolated in 1972 from the fermentation broth of a soil actinomycete, which was identified as Streptomyces hygroscopicus.[1] A notable producing strain is Streptomyces hygroscopicus subsp. aureolacrimosus.[2][3][4][5] The discovery was the result of a screening program for insecticidal and acaricidal agents. Subsequent research has identified other milbemycin-producing species, including Streptomyces bingchenggensis, which is now a significant industrial producer and a subject of extensive research for yield improvement.[6][7][8][9][10]

The general workflow for the discovery and isolation of a milbemycin-producing Streptomyces strain is outlined below. This process involves soil sample collection, selective isolation of Streptomyces, screening for antimicrobial or insecticidal activity, and subsequent fermentation and chemical analysis to identify the active compounds.

Caption: Workflow for the discovery and isolation of milbemycin-producing Streptomyces.

Fermentation of Streptomyces hygroscopicus for Milbemectin Production

The production of milbemectins is achieved through submerged fermentation. The process is typically biphasic, involving a seed culture stage to generate sufficient biomass and a production stage where secondary metabolism is induced, leading to the synthesis of milbemectins. Optimization of fermentation parameters is critical for achieving high titers.

Medium Composition

The composition of the culture medium significantly influences cell growth and milbemycin yield. Different media are used for the seed and production stages. While specific formulations are often proprietary, published studies on Streptomyces provide representative compositions.

Table 1: Representative Media Compositions for Milbemycin Fermentation

| Component | Seed Medium Concentration (%) | Production Medium (Initial) (%) | Production Medium (Optimized) (%) | Reference |

|---|---|---|---|---|

| Sucrose | 1.0 | 16.0 | - | |

| Soybean Flour | - | 2.0 | 2.58 | |

| Yeast Extract | - | 0.5 | 2.58 | |

| Meat Extract | - | 0.5 | - | |

| Polypepton | 0.35 | - | - | |

| Skim Milk | 0.2 | - | - | |

| K₂HPO₄ | 0.05 | 0.05 | - | |

| KH₂PO₄ | - | - | 0.088 | |

| MgSO₄·7H₂O | - | 0.05 | - | |

| FeSO₄·7H₂O | - | 0.005 | 0.0058 | |

| CaCO₃ | - | 0.3 | 0.40 |

| pH | 7.2 | 7.2 | 7.2 | |

Note: Data is primarily from studies on S. bingchenggensis, a model organism for milbemycin production.

Fermentation Parameters

Control of physical and chemical parameters during fermentation is crucial for maximizing milbemycin production.

Table 2: Key Fermentation Parameters

| Parameter | Seed Culture | Production Culture | Reference |

|---|---|---|---|

| Temperature | 28°C | 25-35°C (typically 28°C) | [2] |

| Agitation | 250 rpm (shake flask) | 100-300 rpm (bioreactor) | [11] |

| pH | 7.2 | 6.0-8.0 (controlled around 7.0) | [2] |

| Culture Duration | 44 hours | 300-360 hours (10-15 days) | [2] |

| Inoculum Size | - | 4-12% (v/v) | [11] |

| Aeration (vvm) | - | 0.5-1.0 |[2] |

Fermentation Workflow

The overall workflow from a stock culture to the final fermented broth containing milbemectins is a multi-step process requiring sterile conditions and careful monitoring.

Caption: General workflow for the submerged fermentation of Streptomyces for this compound production.

This compound Biosynthesis and Regulation

Milbemectins are polyketides, synthesized by a Type I polyketide synthase (PKS) enzymatic complex. The biosynthesis starts with precursor molecules from primary metabolism, such as acetyl-CoA and propionyl-CoA. These are sequentially condensed to form the complex macrolide backbone of milbemycin.

The expression of the milbemycin biosynthetic gene cluster (BGC) is tightly controlled by a hierarchical network of regulatory genes. This network includes both pathway-specific regulators located within the BGC and global regulators that respond to broader cellular signals.

-

Pathway-Specific Regulators: Genes like milR, a Streptomyces Antibiotic Regulatory Protein (SARP) family regulator, are often found within the milbemycin BGC and are essential for activating the transcription of the biosynthetic genes.[12]

-

Pleiotropic/Global Regulators: Higher-level regulators can influence milbemycin production by affecting precursor supply, antibiotic efflux, and the expression of pathway-specific activators. For instance, the four-component system SbrH1-R in S. bingchenggensis has been shown to modulate milbemycin biosynthesis.[13] Deletion of repressor genes, such as those from the TetR family, is a common strategy to enhance antibiotic production.[1]

Caption: Simplified signaling pathway for the regulation of this compound biosynthesis.

Experimental Protocols

Protocol for Shake Flask Fermentation

-

Inoculum Preparation:

-

Aseptically transfer spores from a mature agar slant of S. hygroscopicus into a 250 mL flask containing 25 mL of sterile seed medium.

-

Incubate the flask at 28°C on a rotary shaker at 250 rpm for 44-48 hours.

-

-

Production Culture:

-

Transfer 1.5 mL of the seed culture (approximately 6% v/v) into a 250 mL flask containing 25 mL of production medium.

-

Incubate the production flask at 28°C on a rotary shaker at 250 rpm for 10-15 days.

-

Periodically and aseptically withdraw samples for analysis.

-

Protocol for Extraction of Milbemectins from Broth

-

Sample Preparation:

-

Take a 0.5 mL aliquot of the whole fermentation broth.

-

Add 4.5 mL of 75% ethanol.[2] Alternatively, methanol (B129727) can be used for extraction.

-

Vortex thoroughly to ensure complete mixing and cell lysis.

-

-

Centrifugation:

-

Supernatant Collection:

Protocol for HPLC Quantification of Milbemectins

This protocol is a representative method for the quantification of milbemectins. Specifics may need to be optimized based on the available equipment and specific milbemycin analogues being quantified.

-

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system equipped with a UV or Diode Array Detector (DAD).

-

-

Chromatographic Conditions:

Table 3: Representative HPLC Conditions for Milbemycin Analysis

Parameter Condition 1 Condition 2 Column C18, ODS (e.g., 150 x 4.6 mm, 5 µm) C18 (e.g., 250 x 4.6 mm, 5 µm) Mobile Phase Methanol:Water (70:30, v/v) Acetonitrile:0.5 mM Ammonium Acetate (86:14, v/v) Flow Rate 1.0 mL/min 1.0 mL/min Detection Wavelength 253 nm or 353 nm 249 nm Column Temperature Ambient or 25°C 25°C Injection Volume 20 µL 20 µL -

Quantification:

-

Prepare a standard curve using certified reference standards of milbemycin A3 and A4.

-

Inject the prepared sample extracts into the HPLC system.

-

Identify and quantify the milbemycin peaks by comparing their retention times and peak areas to the standard curve. The retention time for milbemycin oxime is often cited to be around 3 minutes under certain conditions.[15]

-

References

- 1. The Application of Regulatory Cascades in Streptomyces: Yield Enhancement and Metabolite Mining - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US10287545B2 - Streptomyces and method for producing milbemycin A3 using same - Google Patents [patents.google.com]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. New milbemycins from Streptomyces hygroscopicus subsp. aureolacrimosus: fermantation, isolation and strucutre elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. CN109207536B - Method for increasing content of milbemycin A3 in milbemycin fermentation product - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. Transcriptome-guided identification of a four-component system, SbrH1-R, that modulates milbemycin biosynthesis by influencing gene cluster expression, precursor supply, and antibiotic efflux - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design, Optimization, Manufacture and Characterization of Milbemycin Oxime Nanoemulsions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ijirt.org [ijirt.org]

- 16. jetir.org [jetir.org]

Milbemectin's Spectrum of Activity Against Mites and Nematodes: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the spectrum of activity of milbemectin against key mite and nematode pests. This compound, a macrocyclic lactone derived from the soil bacterium Streptomyces hygroscopicus subsp. aureolacrimosus, is a potent acaricide and nematicide used in crop protection.[1][2] This document synthesizes available quantitative data on its efficacy, details the experimental protocols used for its evaluation, and illustrates its mechanism of action and experimental workflows through diagrams. The intended audience for this guide includes researchers, scientists, and drug development professionals in the fields of agriculture, veterinary science, and pest management.

Introduction

This compound is a mixture of two major homologs, milbemycin A3 and milbemycin A4.[3] It is effective against a wide range of mites, including spider mites, rust mites, and broad mites, impacting all life stages from eggs to adults.[4] Additionally, it exhibits significant nematicidal activity against various plant-parasitic nematodes.[1][5] Its mode of action involves the disruption of the nervous system of target organisms by acting on glutamate-gated chloride channels (GluCls).[6][7][8] This guide provides an in-depth analysis of its biological activity, supported by experimental data and methodologies.

Mechanism of Action

This compound's primary mode of action is as an allosteric modulator of glutamate-gated chloride channels (GluCls) in invertebrates.[3] These channels are ligand-gated ion channels found in the nerve and muscle cells of nematodes and arthropods.[6][7][8]

Upon binding to the GluCl receptor, this compound potentiates the effect of glutamate, the endogenous ligand. This leads to a prolonged and essentially irreversible opening of the chloride channels.[6][9] The resulting influx of chloride ions into the neurons and muscle cells causes hyperpolarization of the cell membrane.[6] This hyperpolarization inhibits the transmission of nerve signals, leading to flaccid paralysis and eventual death of the organism.[6][9]

The selectivity of this compound for invertebrates is attributed to the fact that vertebrates primarily use GABA-gated chloride channels in the central nervous system, and these are less sensitive to this compound. Furthermore, the blood-brain barrier in vertebrates limits the access of this compound to the central nervous system.

References

- 1. ars.usda.gov [ars.usda.gov]

- 2. In vitro study on the nematicidal effect of different plant extracts on Pratylenchus penetrans and Meloidogyne chitwoodi [redalyc.org]

- 3. scielo.br [scielo.br]

- 4. In vitro study on the nematicidal effect of different plant extracts on Pratylenchus penetrans and Meloidogyne chitwoodi [scielo.org.co]

- 5. A Comprehensive in vitro and in silico Analysis of Nematicidal Action of Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Glutamate-gated chloride channels and the mode of action of the avermectin/milbemycin anthelmintics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Review of Acaricide Resistance Mechanism and Bioassay Method for Management of Two-Spotted Spider Mite, Tetranychus urticae Koch (Acari: Tetranychidae) -Korean journal of applied entomology | Korea Science [koreascience.kr]

- 8. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 9. researchgate.net [researchgate.net]

Pharmacokinetics and mammalian toxicity of Milbemectin

An In-depth Technical Guide on the Pharmacokinetics and Mammalian Toxicity of Milbemectin

Introduction

This compound is a macrocyclic lactone insecticide and acaricide derived from the fermentation of the soil bacterium Streptomyces hygroscopicus subsp. aureolacrimosus.[1] It acts via contact and stomach action on the nervous system of target pests.[1] The technical material is a mixture of two principal homologues: milbemycin A3 (25-35%) and milbemycin A4 (65-75%).[1] This guide provides a comprehensive overview of the pharmacokinetics and mammalian toxicity of this compound, intended for researchers, scientists, and drug development professionals.

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

The study of toxicokinetics evaluates the absorption, distribution, metabolism, and excretion (ADME) of a substance to understand its potential effects on an organism.[2][3] For pesticides like this compound, these studies are typically conducted in rats to assess parameters such as the rate of absorption, tissue distribution, potential for accumulation, metabolic pathways, and excretion rates.[2]

While specific quantitative pharmacokinetic parameters for this compound were not detailed in the provided search results, the general behavior of related macrocyclic lactones, like ivermectin, involves slow absorption, wide distribution, low metabolism, and slow excretion.[4] Elimination for many xenobiotics occurs primarily through biliary/fecal excretion.[5][6]

General ADME Pathway

The disposition of a xenobiotic such as this compound in a mammalian system follows a multi-stage process. After administration (e.g., oral), the compound is absorbed from the gastrointestinal tract into the bloodstream.[6][7] It is then distributed throughout the body, reaching various tissues and organs.[7] Metabolism, primarily in the liver, transforms the compound into metabolites that are typically more water-soluble to facilitate excretion.[3][6] Finally, the parent compound and its metabolites are eliminated from the body, mainly via feces (through biliary excretion) and urine.[6]

Caption: General ADME pathway for an orally administered compound.

Mammalian Toxicity

This compound exhibits moderate acute toxicity in mammals following oral exposure.[8] The dog has been identified as the most sensitive species in toxicity studies.[8]

Acute Toxicity

Acute toxicity studies are designed to assess the adverse effects occurring after a single or multiple exposures within 24 hours. This compound is moderately toxic in rats via oral and inhalation routes and shows low dermal toxicity.[8] Notably, it appears to be more toxic to dogs than to rodents.[8] Studies in different strains of mice have shown that this compound is significantly more toxic when the P-glycoprotein (P-gp) transporter, which serves a protective barrier function, is not expressed.[8][9]

Table 1: Acute Oral Toxicity (LD₅₀) of this compound

| Species | Route | LD₅₀ (mg/kg bw) | Reference |

|---|---|---|---|

| Rat | Oral | 456 | [8][10] |

| Dog | Oral | 100 - 200 (estimated) |[8] |

Irritation and Sensitization

This compound was found to be neither a skin nor an eye irritant.[8] Furthermore, it is not considered to be a skin sensitizer.[8]

Sub-chronic and Chronic Toxicity

Repeated-dose toxicity studies in several species have identified key target organs. In short-term studies involving rats, mice, and dogs, effects were observed on the liver, kidney, central nervous system, and body weight.[8] Effects on the adrenal glands were noted in rats, dogs, and rabbits.[8] The dog was the most sensitive species in sub-chronic studies.[8]

Long-term toxicity and carcinogenicity studies in rats revealed systemic effects, with the most sensitive parameters being increased kidney weight in males and effects on the adrenals and uterus in females.[8] In a 1.5-year mouse oncogenicity study, target organs included the central nervous system, liver, kidney, and adrenals.[8]

Table 2: No-Observed-Adverse-Effect-Level (NOAEL) and Lowest-Observed-Adverse-Effect-Level (LOAEL) of this compound

| Species | Study Duration | NOAEL (mg/kg bw/day) | LOAEL (mg/kg bw/day) | Target Organs/Effects | Reference |

|---|---|---|---|---|---|

| Dog | Sub-chronic | 3 | 10 | Liver, kidney, CNS, body weight, adrenals | [8] |

| Rat | Repeated Dose | 59 | - | No neurotoxic effects observed at this level |[8] |

Genotoxicity and Carcinogenicity

Genotoxicity: All in vitro and in vivo genotoxicity studies conducted on this compound were negative.[8] Based on these results, this compound is not considered to be a genotoxic substance.[8]

Carcinogenicity: In a long-term carcinogenicity study in rats, an increase in endometrial polyps and adenocarcinomas in the uterus was observed.[8] The study in mice did not report an increase in tumors but identified several target organs for toxicity.[8]

Reproductive and Developmental Toxicity

A two-generation study in rats showed effects on parental body weights and food consumption at high doses.[8] The high dose also led to a reduced litter size and live birth index in the F2 generation, with body weight gain affected in both F1 and F2 pups.[8]

Developmental toxicity studies in rabbits resulted in clinical signs, reduced food intake, abortions, and reduced fetal weight in maternal animals, but no teratogenic effects were observed in the fetuses.[8] The role of the P-glycoprotein transporter is considered significant, as studies on mice lacking this transporter indicate increased susceptibility to toxicity, which has implications for assessing developmental toxicity relevance to humans.[8]

Neurotoxicity

This compound has the potential to cause neurotoxic effects.[8] An acute oral neurotoxicity study in dogs found a decrease in motor activity at all dose levels, with a LOAEL of 20 mg/kg bw, though a NOAEL could not be established.[8] However, repeated dietary administration in rats for up to 13 weeks did not result in neurotoxic effects, establishing a NOAEL of 59 mg/kg bw/day for repeated dose neurotoxicity in this species.[8]

Experimental Protocols

The following sections describe generalized methodologies for key toxicological experiments based on standard practices.

Acute Oral Toxicity (LD₅₀) Protocol

This study aims to determine the median lethal dose (LD₅₀) of a substance after a single oral administration.

-

Test System: Typically conducted in rodent species, such as the Sprague-Dawley rat.[11]

-

Methodology:

-

Animals are fasted prior to dosing.

-

The test substance is administered orally via gavage in a single dose.

-

Multiple dose groups are used with a set number of animals per group.

-

Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for up to 14 days.[11]

-

A gross necropsy is performed on all animals at the end of the study.

-

-

Endpoints: Calculation of the LD₅₀ value, observation of toxic signs.

Caption: Workflow for a typical acute oral toxicity (LD₅₀) study.

Repeated Dose (Sub-chronic/Chronic) Toxicity Protocol

This study evaluates the effects of repeated exposure to a substance over a prolonged period (e.g., 28 or 90 days for sub-chronic, 1-2 years for chronic).[12]

-

Test System: Rodent (rat, mouse) and non-rodent (dog) species are commonly used.[8]

-

Methodology:

-

The test substance is administered daily, typically mixed in the diet or via gavage, at multiple dose levels.

-

A control group receives the vehicle only.

-

Throughout the study, animals are monitored for clinical signs, body weight changes, and food/water consumption.

-

Blood and urine samples are collected periodically for hematology and clinical chemistry analysis.[13]

-

At termination, a full necropsy is performed, organs are weighed, and tissues are collected for histopathological examination.[13]

-

-

Endpoints: Identification of target organs, characterization of toxic effects, and determination of the NOAEL and LOAEL.

Caption: Workflow for a repeated dose toxicity study.

Genotoxicity Protocol (In Vivo Micronucleus Assay)

This assay assesses the potential of a substance to cause chromosomal damage by measuring the formation of micronuclei in bone marrow cells.

-

Test System: Typically mice or rats.

-

Methodology:

-

Animals are treated with the test substance, usually via oral gavage or intraperitoneal injection, at several dose levels.

-

A positive and negative control group are included.

-

Bone marrow is collected at appropriate time intervals after treatment.

-

Bone marrow smears are prepared on microscope slides, stained, and analyzed for the frequency of micronucleated polychromatic erythrocytes (MN-PCEs).

-

-

Endpoints: A statistically significant, dose-dependent increase in the frequency of MN-PCEs compared to the negative control indicates a positive result.

Risk Assessment Logic

Toxicology data, particularly the NOAEL, is fundamental for establishing safe exposure levels for humans, such as the Acceptable Daily Intake (ADI). The ADI is derived by dividing the NOAEL from the most sensitive species in the most relevant study by safety factors.

Caption: Logical flow from toxicity data to human health risk assessment.

References

- 1. This compound (Ref: SL 8601) [sitem.herts.ac.uk]

- 2. Absorption, distribution, excretion and metabolism in mammals | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 3. omicsonline.org [omicsonline.org]

- 4. The pharmacokinetics and metabolism of ivermectin in domestic animal species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. Pharmacokinetics and Metabolism of Pesticides - Intentional Human Dosing Studies for Epa Regulatory Purposes - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Absorption, Distribution, Metabolism, and Excretion of Toxic Agents in Animals - Toxicology - MSD Veterinary Manual [msdvetmanual.com]

- 8. vkm.no [vkm.no]

- 9. Toxicology of Avermectins and Milbemycins (Macrocylic Lactones) and the Role of P-Glycoprotein in Dogs and Cats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. RTECS NUMBER-PY5523400-Chemical Toxicity Database [drugfuture.com]

- 11. researchgate.net [researchgate.net]

- 12. criver.com [criver.com]

- 13. nelsonlabs.com [nelsonlabs.com]

An In-depth Technical Guide to the Structural Differences Between Milbemectins and Avermectins

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the structural distinctions between milbemectins and avermectins, two closely related families of 16-membered macrocyclic lactones with potent anthelmintic and insecticidal properties. While sharing a common biosynthetic origin and mode of action, key structural variations at specific positions of the macrocyclic ring lead to differences in their biological activity spectrum, potency, and pharmacokinetic properties. This document delves into the core chemical structures, biosynthetic pathways, and structure-activity relationships of these compounds. It further presents available quantitative data in a comparative format, details relevant experimental protocols, and utilizes visualizations to elucidate complex biochemical pathways and organizational structures.

Core Structural Differences

Milbemectins and avermectins are both products of fermentation by soil-dwelling actinomycetes of the genus Streptomyces.[1][2] Their fundamental structure consists of a complex 16-membered macrocyclic lactone ring. However, three principal points of structural divergence differentiate these two families:

-

C13 Substituent: The most significant and defining difference lies at the C13 position of the macrolide ring. Avermectins are glycosylated at this position with a disaccharide of L-oleandrose.[3] In contrast, milbemectins lack this sugar moiety and typically possess a hydroxyl, methoxy, or keto group at C13. This fundamental difference categorizes avermectins as glycosides, while milbemectins are aglycones in their natural form.

-

C25 Substituent: The nature of the substituent at the C25 position is determined by the starter unit incorporated during polyketide biosynthesis. In avermectins, the "a" series (e.g., Avermectin (B7782182) A1a, B1a) has a sec-butyl group derived from L-isoleucine, while the "b" series (e.g., Avermectin A1b, B1b) has an isopropyl group from L-valine. Similarly, milbemectins exhibit variation at this position. For instance, milbemycin A3 has a methyl group, whereas milbemycin A4 has an ethyl group.[4]

-

Saturation at C22-C23: Avermectins can have either a double bond between C22 and C23 (A2 and B2 components) or a single bond with a hydroxyl group at C23 (A1 and B1 components).[1]

The following DOT script generates a diagram illustrating the core structural differences between the avermectin and milbemycin backbones.

Caption: Core structural comparison of avermectins and milbemectins.

Physicochemical and Biological Activity Data

The structural variations between avermectins and milbemectins influence their physicochemical properties and, consequently, their biological activities. The data presented below, while not exhaustive, provides a comparative overview.

Physicochemical Properties

| Property | Avermectin B1a | Milbemycin A3 | Milbemycin A4 | Reference |

| Molecular Formula | C48H72O14 | C31H42O7 | C32H44O7 | [3] |

| Molecular Weight | 873.1 g/mol | 526.7 g/mol | 540.7 g/mol | [3] |

| LogP (octanol-water) | ~4.4 | 5.3 | 5.9 | [5] |

| Water Solubility | Poor | Poor | Poor | [3] |

| Melting Point | 150-155 °C | 212-215 °C | 212-215 °C | [5] |

Biological Activity (LC50 Values)

The following table summarizes the lethal concentration (LC50) values for selected avermectins and milbemycins against the African malaria vector, Anopheles arabiensis.

| Compound | LC50 (ppb) | Reference |

| Ivermectin (an avermectin) | 7.9 | [6] |

| Eprinomectin (an avermectin) | 8.5 | [6] |

| Doramectin (an avermectin) | 23.9 | [6] |

| Moxidectin (a milbemycin) | >1000 | [6] |

Biosynthesis and Genetic Organization

Avermectins and milbemectins are synthesized by type I polyketide synthases (PKSs). The organization of the biosynthetic gene clusters reveals both similarities and key differences that account for their structural divergence.

The core of both biosynthetic pathways involves large, modular PKS enzymes that assemble the polyketide backbone from simple acyl-CoA precursors.[7][8] The avermectin biosynthetic gene cluster in Streptomyces avermitilis is well-characterized and spans approximately 82 kb.[7] The milbemycin biosynthetic gene cluster in Streptomyces bingchenggensis shares a similar modular organization.[9]

The following DOT script visualizes the comparative organization of the avermectin and milbemycin PKS genes.

Caption: Comparative organization of avermectin and milbemycin PKS genes.

The key difference in the biosynthetic pathways that leads to the presence or absence of the C13 disaccharide is the presence of glycosyltransferase genes (aveG) in the avermectin gene cluster, which are absent in the milbemycin cluster.

The following DOT script illustrates a simplified biosynthetic pathway leading to the core structures of avermectin and milbemycin.

Caption: Simplified biosynthetic pathway of avermectins and milbemectins.

Mode of Action

Both avermectins and milbemectins exert their anthelmintic and insecticidal effects primarily by acting as positive allosteric modulators of glutamate-gated chloride ion channels (GluCls) in invertebrates.[10][11][12] Binding of these macrocyclic lactones to GluCls leads to an increased influx of chloride ions into nerve and muscle cells, causing hyperpolarization of the cell membrane. This, in turn, results in flaccid paralysis and eventual death of the parasite.[1] While this is their primary mode of action, they can also interact with other ligand-gated ion channels, such as GABA-gated chloride channels.

Experimental Protocols

Larval Development Assay (LDA) for Nematodes

This protocol is a modification of the DrenchRite® assay and is used to determine the concentration of an anthelmintic that inhibits the development of nematode eggs to third-stage larvae (L3).[13][14]

Materials:

-

Nematode eggs extracted from fecal samples

-

96-well microtiter plates

-

Growth medium (e.g., agar (B569324) with yeast extract)

-

Test compounds (avermectins/milbemectins) dissolved in a suitable solvent (e.g., DMSO)

-

Fungicide (e.g., amphotericin B)

-

Iodine solution

Procedure:

-

Prepare a suspension of nematode eggs, ensuring they are free from fecal debris.

-

Dispense a small number of eggs (e.g., 60-80) into each well of a 96-well plate containing the growth medium.

-

Prepare serial dilutions of the test compounds and add them to the respective wells. Include solvent controls.

-

Add a fungicide to each well to prevent fungal growth.

-

Incubate the plates at an appropriate temperature (e.g., 25-27°C) for 6-7 days.

-

After the incubation period, add a drop of iodine solution to each well to kill and stain the larvae.

-

Count the number of L3 larvae in each well under a microscope.

-

Calculate the percentage inhibition of larval development for each concentration of the test compound relative to the control.

-

Determine the LC50 value (the concentration that inhibits 50% of larval development) using appropriate statistical software.

Larval Migration Inhibition Test (LMIT) for Nematodes

This assay assesses the ability of third-stage larvae (L3) to migrate through a sieve in the presence of an anthelmintic.[15][16]

Materials:

-

Third-stage nematode larvae (L3)

-

24-well microtiter plates

-

Sieves with a specific mesh size (e.g., 20 µm)

-

Test compounds (avermectins/milbemectins) in solution

-

Phosphate-buffered saline (PBS)

Procedure:

-

Prepare serial dilutions of the test compounds in PBS.

-

Place the sieves into the wells of the 24-well plate.

-

Add the test solutions to the wells.

-

Add a known number of L3 larvae to the top of each sieve.

-

Incubate the plates for a defined period (e.g., 24 hours) at a suitable temperature.

-

After incubation, count the number of larvae that have migrated through the sieve into the well below.

-

Calculate the percentage of migration inhibition for each concentration compared to the control.

-

Determine the EC50 value (the concentration that inhibits 50% of larval migration).

Conclusion

The structural differences between milbemectins and avermectins, primarily the absence of a C13-disaccharide in milbemectins, have significant implications for their biological activity and physicochemical properties. While both classes of macrocyclic lactones share a common mode of action, these structural variations provide a basis for the development of new derivatives with altered potency, spectrum of activity, and resistance profiles. A thorough understanding of these differences, from their biosynthesis to their interaction with target receptors, is crucial for the rational design of next-generation antiparasitic agents. Further quantitative structure-activity relationship (QSAR) studies are warranted to more precisely correlate specific structural modifications with biological outcomes.

References

- 1. Toxicology of Avermectins and Milbemycins (Macrocylic Lactones) and the Role of P-Glycoprotein in Dogs and Cats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Avermectin Derivatives, Pharmacokinetics, Therapeutic and Toxic Dosages, Mechanism of Action, and Their Biological Effects | MDPI [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. (6R,25R)-5-O-Demethyl-28-deoxy-6,28-epoxy-25-methylmilbemycin B | C31H44O7 | CID 9828343 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Lethal and sublethal effects of avermectin/milbemycin parasiticides on the African malaria vector, Anopheles arabiensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. Organization of the biosynthetic gene cluster for the polyketide anthelmintic macrolide avermectin in Streptomyces avermitilis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Glutamate-gated chloride channels and the mode of action of the avermectin/milbemycin anthelmintics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 12. researchgate.net [researchgate.net]

- 13. WO1995009246A1 - Larval development assay - Google Patents [patents.google.com]

- 14. Evaluation of a larval development assay (DrenchRite) for the detection of anthelmintic resistance in cyathostomin nematodes of horses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Standardization of the larval migration inhibition test for the detection of resistance to ivermectin in gastro intestinal nematodes of ruminants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

The Architecture of Antiparasitic Power: A Technical Guide to Milbemycin Biosynthesis in Streptomyces

For Immediate Release

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthetic pathway of milbemycins, a class of potent antiparasitic macrolides, within their native producers, Streptomyces species. Milbemycins, renowned for their broad-spectrum insecticidal, acaricidal, and anthelmintic activities, are complex polyketides whose intricate assembly line offers numerous targets for metabolic engineering and drug discovery. This document outlines the genetic blueprint, enzymatic machinery, precursor supply, and regulatory networks that govern the production of these valuable secondary metabolites.

The Milbemycin Biosynthetic Gene Cluster: A Genetic Roadmap

The production of milbemycins is orchestrated by a large biosynthetic gene cluster (BGC) found in several Streptomyces species, most notably Streptomyces bingchenggensis and Streptomyces hygroscopicus.[1][2] The core of this BGC is composed of four giant multimodular Type I polyketide synthase (PKS) genes, milA1, milA2, milA3, and milA4.[3][4] These PKS genes encode the enzymatic domains responsible for the stepwise condensation of simple carboxylic acid precursors into the complex milbemycin macrolactone backbone.

In addition to the core PKS genes, the cluster houses a suite of genes encoding tailoring enzymes that modify the polyketide backbone to generate the final bioactive products. These include oxygenases, reductases, and methyltransferases.[1] Furthermore, the BGC contains regulatory genes that control the expression of the entire pathway, ensuring that milbemycin production is tightly coordinated with the physiology of the producing organism.[1][5][6]

The Assembly Line: Precursors and Polyketide Synthesis

The biosynthesis of the milbemycin scaffold is a classic example of polyketide synthesis, utilizing a variety of acyl-CoA precursors derived from primary metabolism. The process is initiated with a starter unit, which can be either acetyl-CoA or propionyl-CoA, determining the nature of the C25 side chain and leading to the production of different milbemycin analogs, such as milbemycin A3 and A4.[7]

The growing polyketide chain is then extended through the sequential addition of extender units, primarily malonyl-CoA and methylmalonyl-CoA.[1] The availability of these precursors is a critical factor influencing the overall yield and the ratio of different milbemycin congeners.[7][8] Metabolic engineering efforts have demonstrated that modulating the expression of genes involved in precursor supply, such as acetyl-CoA carboxylase (ACC) and propionyl-CoA carboxylase (PCC), can significantly enhance milbemycin titers.[7]

Table 1: Key Precursor Molecules and their Origin

| Precursor Molecule | Originating Pathway(s) | Role in Milbemycin Biosynthesis |

| Acetyl-CoA | Glycolysis, Fatty Acid Oxidation | Starter unit for Milbemycin A3 |

| Propionyl-CoA | Amino Acid Catabolism, Fatty Acid Oxidation | Starter unit for Milbemycin A4 |

| Malonyl-CoA | Carboxylation of Acetyl-CoA (via ACC) | Primary extender unit |

| Methylmalonyl-CoA | Carboxylation of Propionyl-CoA (via PCC) | Secondary extender unit |

The following diagram illustrates the flow of precursors from central metabolism into the milbemycin biosynthetic pathway.

References

- 1. Characterization of a pathway-specific activator of milbemycin biosynthesis and improved milbemycin production by its overexpression in Streptomyces bingchenggensis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current Approaches for Genetic Manipulation of Streptomyces spp.—Key Bacteria for Biotechnology and Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development and validation of a stability-indicating HPLC method for assay of milbemycin oxime and estimation of its related compounds - American Chemical Society [acs.digitellinc.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

Milbemectin's Interaction with GABA Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Milbemectin, a macrocyclic lactone insecticide and acaricide, exerts its neurotoxic effects primarily by modulating invertebrate ligand-gated chloride channels. While historically sometimes referred to in the context of antagonism, a comprehensive review of the scientific literature reveals that this compound's core mode of action on γ-aminobutyric acid (GABA) receptors is that of a positive allosteric modulator and agonist , particularly on insect-specific RDL (Resistance to Dieldrin) GABA receptors. This guide provides an in-depth technical overview of this compound's interaction with GABA receptors, detailing its mechanism of action, summarizing key quantitative data from related compounds, outlining experimental protocols for its characterization, and visualizing the involved signaling pathways and experimental workflows.

Introduction: The Dual Action of this compound

This compound is a mixture of two major components, milbemycin A3 and milbemycin A4.[1] Its efficacy as a pesticide stems from its ability to disrupt neurotransmission in invertebrates. This disruption occurs at two primary targets: glutamate-gated chloride channels (GluCls) and GABA-gated chloride channels (GABA receptors).[1][2] In both cases, this compound's action leads to an influx of chloride ions into the neuron, causing hyperpolarization of the cell membrane and ultimately leading to flaccid paralysis and death of the target pest.[2][3]

Contrary to a simple antagonistic action, this compound acts as a positive allosteric modulator, meaning it binds to a site on the GABA receptor distinct from the GABA binding site and enhances the effect of the endogenous ligand.[1][4] At higher concentrations, it can also directly gate the channel in the absence of GABA, demonstrating agonistic properties.[1][5] This dual functionality makes it a potent disruptor of the invertebrate nervous system.

Molecular Mechanism of Action

The GABAergic system is the primary inhibitory neurotransmitter system in the insect central nervous system. GABA, upon binding to its receptor, opens an integral chloride ion channel, leading to hyperpolarization and a decrease in neuronal excitability.

This compound potentiates this inhibitory signal. By binding to an allosteric site on the GABA receptor, it is thought to induce a conformational change that increases the affinity of the receptor for GABA and/or increases the channel's open probability.[3][6] This results in a greater and more prolonged influx of chloride ions than would be induced by GABA alone, effectively silencing the neuron.

Quantitative Data on this compound and Related Compounds

Direct quantitative data for this compound's binding affinity (Kd) and potency (EC50/IC50) on GABA receptors are not extensively available in publicly accessible literature. However, data from the closely related and well-studied avermectin (B7782182), ivermectin, provides valuable insights into the expected range of activity.

Table 1: Electrophysiological Effects of Ivermectin on GABA Receptors

| Parameter | Value | Receptor/System | Comments |

| Half-maximal potentiation of GABA response | 17.8 nM | Mouse hippocampal embryonic neurons | Ivermectin enhanced the response to 2 µM GABA.[6] |

| GABA EC50 Shift | From 8.2 µM to 3.2 µM | Mouse hippocampal embryonic neurons | In the presence of 0.1 µM ivermectin.[6] |

| Maximal Activation Concentration | 20 µM | Rat recombinant α(1)β(2)γ(2S) GABAA receptor | Achieved similar current amplitudes to saturating concentrations of GABA.[5] |

Table 2: Agonist and Antagonist Effects of Ivermectin on an Insect GABA Receptor

| Compound | Action | Receptor Subunit | IC50 (µM) | Comments |

| Ivermectin | Antagonist (of GABA-induced current) | Aedes aegypti RDL | Not specified | Also showed strong agonistic and weak activation effects depending on concentration.[7] |

| Fluralaner (B1663891) | Antagonist | Aedes aegypti RDL | Not specified |

Table 3: Glutamate-Gated Chloride Channel (GluCl) Sensitivity

| Ligand | EC50 (µM) | Receptor/System | Comments |

| L-glutamic-acid | 384.2 | Wild-type TuGluCl3 from Tetranychus urticae | [8] |

| L-glutamic-acid | 292.7 | G326E mutated TuGluCl3 from Tetranychus urticae | This mutation abolishes the agonistic activity of macrocyclic lactones.[8] |

Experimental Protocols

The characterization of this compound's mode of action on GABA receptors relies on two primary experimental techniques: two-electrode voltage clamp (TEVC) for functional analysis and radioligand binding assays for assessing binding affinity.

Two-Electrode Voltage Clamp (TEVC) Assay

This electrophysiological technique is used to measure the ion flow across the membrane of a Xenopus oocyte expressing the target GABA receptor.

Methodology:

-

Receptor Expression:

-

Synthesize cRNA encoding the insect GABA receptor subunit of interest (e.g., RDL).

-

Inject the cRNA into Xenopus laevis oocytes.

-

Incubate the oocytes for 2-5 days to allow for receptor expression on the cell surface.

-

-

Electrophysiological Recording:

-

Place an oocyte in a recording chamber continuously perfused with a buffer solution.

-

Impale the oocyte with two microelectrodes, one for voltage sensing and one for current injection.

-

Clamp the membrane potential at a holding potential (e.g., -60 mV).

-

Apply GABA at its EC10-EC20 concentration to establish a baseline current.

-

Co-apply varying concentrations of this compound with the baseline GABA concentration to measure potentiation.

-

To test for agonistic effects, apply this compound in the absence of GABA.

-

To test for antagonistic effects, pre-apply this compound before applying a high concentration of GABA (e.g., EC80-EC90).

-

-

Data Analysis:

-

Measure the peak current amplitude in response to each compound application.

-

Plot concentration-response curves to determine EC50 (for agonism/potentiation) or IC50 (for antagonism) values.

-

Radioligand Binding Assay

This technique is used to determine the binding affinity of this compound to the GABA receptor.

Methodology:

-

Membrane Preparation:

-

Homogenize tissue expressing the target GABA receptor (e.g., insect head capsules or cultured cells expressing the recombinant receptor) in a suitable buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet multiple times to remove endogenous GABA.

-

-

Binding Reaction:

-

Incubate the membrane preparation with a radiolabeled ligand that binds to the GABA receptor (e.g., [3H]muscimol for the agonist site or [35S]TBPS for a non-competitive antagonist site).

-

For competition assays, include varying concentrations of unlabeled this compound in the incubation mixture.

-

Incubate at a specific temperature for a set time to reach equilibrium.

-

-

Separation and Quantification:

-

Rapidly filter the incubation mixture through a glass fiber filter to separate bound from free radioligand.

-

Wash the filters to remove non-specific binding.

-

Quantify the radioactivity retained on the filters using liquid scintillation counting.

-

-

Data Analysis:

-

Plot the amount of bound radioligand as a function of the unlabeled this compound concentration.

-

Analyze the data using non-linear regression to determine the Ki (inhibitory constant), which reflects the binding affinity of this compound.

-

Visualizations

GABAergic Signaling Pathway and this compound's Point of Intervention

Caption: GABAergic signaling pathway and this compound's modulatory action.

Experimental Workflow for Characterizing this compound's Mode of Action

Caption: Experimental workflow for characterizing this compound's mode of action.

Conclusion

This compound's primary mode of action on insect GABA receptors is as a positive allosteric modulator and, at higher concentrations, a direct agonist. This action potentiates the inhibitory effects of GABA, leading to a persistent influx of chloride ions and subsequent hyperpolarization of the neuronal membrane. This disruption of the central nervous system results in paralysis and death of the target pest. While the term "antagonist" may be used in specific contexts, it does not accurately reflect the predominant mechanism. The experimental protocols of two-electrode voltage clamp and radioligand binding assays are fundamental to elucidating the precise quantitative aspects of this compound's interaction with these critical invertebrate neurotransmitter receptors. Further research to obtain more specific quantitative data for this compound will continue to refine our understanding of this potent and widely used pesticide.

References

- 1. tribioscience.com [tribioscience.com]

- 2. Glutamate-gated chloride channels and the mode of action of the avermectin/milbemycin anthelmintics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Actions of avermectin B1a on GABA nerves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tribioscience.com [tribioscience.com]

- 5. Activation of rat recombinant alpha(1)beta(2)gamma(2S) GABA(A) receptor by the insecticide ivermectin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of ivermectin on gamma-aminobutyric acid-induced chloride currents in mouse hippocampal embryonic neurones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Functional analysis reveals ionotropic GABA receptor subunit RDL is a target site of ivermectin and fluralaner in the yellow fever mosquito, Aedes aegypti - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A G326E substitution in the glutamate-gated chloride channel 3 (GluCl3) of the two-spotted spider mite Tetranychus urticae abolishes the agonistic activity of macrocyclic lactones - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial Studies on the Insecticidal and Acaricidal Properties of Milbemectin: A Technical Guide

1.0 Introduction